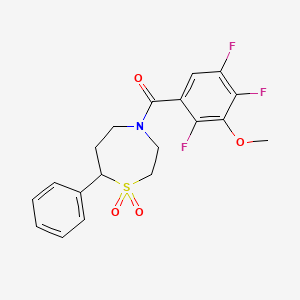

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(2,4,5-trifluoro-3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO4S/c1-27-18-16(21)13(11-14(20)17(18)22)19(24)23-8-7-15(28(25,26)10-9-23)12-5-3-2-4-6-12/h2-6,11,15H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZLHSCIKSUUQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone (CAS Number: 2034527-81-4) is a complex organic molecule characterized by its unique structural features. This compound belongs to the class of thiazepanes and incorporates various functional groups that may contribute to its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 413.4 g/mol. The structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 413.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The presence of the dioxido group and the trifluoromethoxyphenyl moiety enhances its chemical reactivity and potential biological interactions.

Research indicates that compounds similar to this thiazepane derivative exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The mechanism of action may involve:

- Inhibition of Enzymatic Activity : Many thiazepane derivatives act as enzyme inhibitors, affecting pathways such as cell proliferation and apoptosis.

- Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, altering their function.

Antimicrobial Activity

Several studies have explored the antimicrobial effects of thiazepane derivatives. For instance:

- Case Study 1 : A related thiazepane compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 10-50 µg/mL.

Anticancer Activity

Thiazepane derivatives have also been evaluated for their anticancer properties:

- Case Study 2 : In vitro studies showed that a structurally similar compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to decrease cell viability significantly at concentrations above 5 µM.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential:

- Case Study 3 : Research indicated that thiazepane derivatives could inhibit pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting a possible application in treating inflammatory diseases.

Computational Predictions

Computational methods such as Quantitative Structure–Activity Relationship (QSAR) modeling have been utilized to predict the biological activity of this compound based on its chemical structure. These models suggest that modifications to the phenyl or dioxido groups could enhance or diminish biological efficacy.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis of this thiazepan-derived methanone involves multi-step organic reactions. Key steps include:

- Ring formation : Cyclization of precursors (e.g., thiols and amines) under reflux with solvents like ethanol or dichloromethane, often catalyzed by bases (e.g., NaOH) to form the 1,4-thiazepane core .

- Functionalization : Introduction of the phenyl and trifluoromethoxyphenyl groups via nucleophilic substitution or coupling reactions, requiring precise temperature control (60–100°C) and anhydrous conditions .

- Sulfone formation : Oxidation of the thiazepane sulfur using agents like m-CPBA (meta-chloroperbenzoic acid) to achieve the 1,1-dioxido moiety .

Optimization : Yield improvements (>70%) are achieved by adjusting solvent polarity (e.g., DMF for polar intermediates) and using catalysts like Pd(PPh₃)₄ for cross-coupling steps . Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradients) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorine splitting in the 2,4,5-trifluoro group) and confirms stereochemistry .

- X-ray Crystallography : Resolves the 3D structure, including bond angles and sulfur oxidation state. Software like SHELXL refines crystallographic data, while ORTEP-III generates publication-quality molecular diagrams .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~450) and detects impurities .

- IR Spectroscopy : Confirms sulfone (SO₂) stretches at ~1300 cm⁻¹ and ketone (C=O) at ~1680 cm⁻¹ .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-31G* basis set) model:

- Electron density distribution : Localize reactive sites (e.g., electron-deficient trifluoromethoxyphenyl group) for electrophilic substitution .

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions with biological targets (e.g., enzyme active sites) .

- Solvation effects : Simulate solvent interactions using the polarizable continuum model (PCM) to optimize solubility for in vitro assays .

Validation : Compare computed vibrational spectra (IR) and dipole moments with experimental data to refine accuracy .

Advanced: How can contradictory biological activity data across assay models be resolved?

Contradictions (e.g., varying IC₅₀ values in cancer vs. microbial assays) arise from:

- Assay-specific conditions : Differences in pH, serum proteins, or cell lines. Normalize data using Z-score transformations and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Metabolic stability : Evaluate compound degradation via LC-MS in liver microsomes to identify labile groups (e.g., methoxy hydrolysis) .

- Off-target effects : Use CRISPR-Cas9 knockouts or siRNA silencing to isolate primary targets (e.g., kinase inhibition) from secondary pathways .

Advanced: What SAR strategies can elucidate the pharmacophore of this compound?

- Scaffold modulation : Synthesize analogs with thiazepane ring substitutions (e.g., replacing sulfur with oxygen) to assess rigidity and bioavailability .

- Substituent scanning : Systematically vary fluorine and methoxy positions on the aryl groups to map steric/electronic effects on binding affinity .

- Pharmacokinetic profiling : Measure logP (octanol-water partition) and plasma protein binding to correlate structural changes with ADME properties .

- Molecular docking : Use AutoDock Vina to simulate interactions with proposed targets (e.g., COX-2 for anti-inflammatory activity) and validate with mutagenesis studies .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

- Twinned crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning, refining with twin-law matrices .

- Disorder modeling : Use SHELXL to model split positions for flexible groups (e.g., phenyl rings), improving R-factor convergence (<0.05) .

- Absolute configuration : Confirm via anomalous dispersion (Cu Kα radiation) or Flack parameter analysis in chiral derivatives .

Advanced: What experimental designs mitigate batch-to-batch variability in biological testing?

- Block randomization : Assign compound batches to assay plates using randomized block designs to control for plate effects .

- Stability profiling : Pre-test compounds under assay conditions (e.g., 37°C, 5% CO₂) to exclude degradation artifacts .

- Multivariate analysis : Apply PCA (principal component analysis) to batch metadata (e.g., purity, solvent residues) and correlate with activity outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.